molecular formula C14H19NO3 B8269543 tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate

tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate

Cat. No.: B8269543
M. Wt: 249.30 g/mol
InChI Key: GJDSXUGMQHGROU-UHFFFAOYSA-N
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Description

tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate: is a chemical compound with the molecular formula C14H19NO3. It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent any side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It may also be used in the synthesis of polymers and materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate involves its interaction with various molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The specific pathways and molecular targets depend on the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

  • tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl) carbamate hydrochloride
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate
  • tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl) carbamate

Uniqueness: tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinolin-6-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)17-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDSXUGMQHGROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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